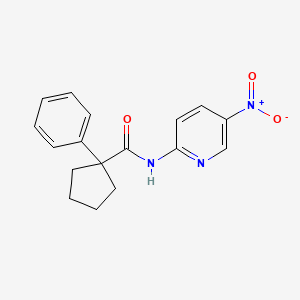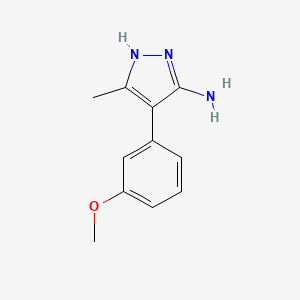![molecular formula C25H25N7O4S B2556977 1-[2-(8,9-dimetoxi-5-{[(3-nitrofenil)metil]sulfanil}-[1,2,4]triazolo[1,5-c]quinazolin-2-il)etil]-3,5-dimetil-1H-pirazol CAS No. 1173733-51-1](/img/structure/B2556977.png)
1-[2-(8,9-dimetoxi-5-{[(3-nitrofenil)metil]sulfanil}-[1,2,4]triazolo[1,5-c]quinazolin-2-il)etil]-3,5-dimetil-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds
Aplicaciones Científicas De Investigación
1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
Target of action
Pyrazole derivatives, such as “3,5-dimethyl-1H-pyrazole”, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole” could be diverse and depend on the specific context of its use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This step typically involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents such as hydrazine or its derivatives.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile, such as a thiol or amine, to form the desired product.
Attachment of the Pyrazole Moiety: The final step involves the formation of the pyrazole ring through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Comparación Con Compuestos Similares
1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic effects.
Quinazoline Derivatives: These compounds are widely studied for their potential as kinase inhibitors and anticancer agents.
The uniqueness of 1-[2-(8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole lies in its combination of multiple functional groups, which may result in synergistic effects and enhanced biological activity compared to its individual components.
Propiedades
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4S/c1-15-10-16(2)30(28-15)9-8-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-6-5-7-18(11-17)32(33)34/h5-7,10-13H,8-9,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSOVVQQLEMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-])OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)
![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)



![3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2556903.png)
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)



![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)


![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2-[(3-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2556917.png)
